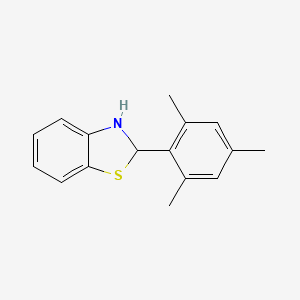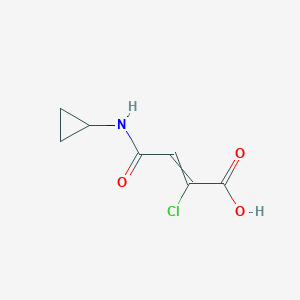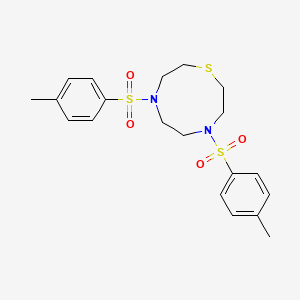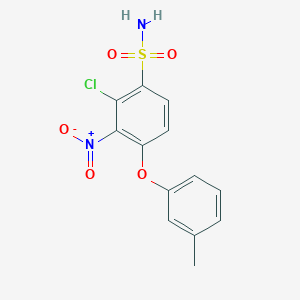
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one is an organic compound with a complex structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-hydroxy-3-methyl-2-butanone with a suitable dioxolane derivative under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: A structurally similar compound with different functional groups.
Acetoin: Another related compound with similar chemical properties.
Uniqueness
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
89435-01-8 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-hydroxy-3-methyl-4-(2,2,5-trimethyl-1,3-dioxol-4-yl)butan-2-one |
InChI |
InChI=1S/C11H18O4/c1-7-9(15-10(3,4)14-7)6-11(5,13)8(2)12/h13H,6H2,1-5H3 |
InChI-Schlüssel |
RDBXOZPWBHQGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(O1)(C)C)CC(C)(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
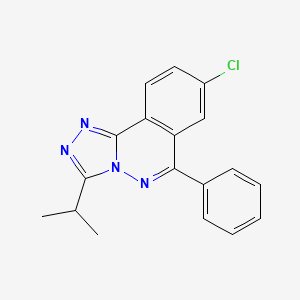
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)

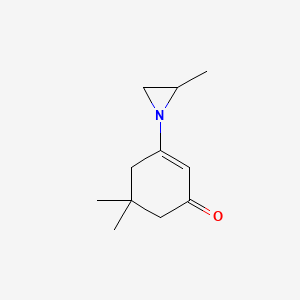
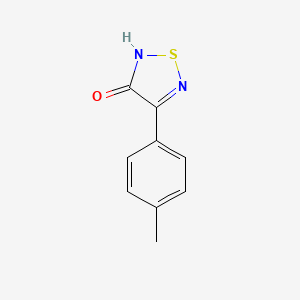
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
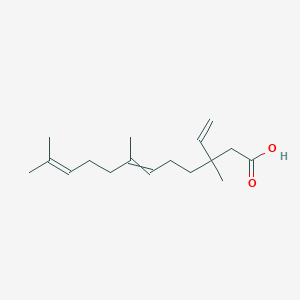
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)
